

Technical Support Center: Refinement of Glucocerebrosidase-IN-2 (NCGC607) Synthesis Protocol

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Compound of Interest

Compound Name: *Glucocerebrosidase-IN-2*

Cat. No.: *B12366432*

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This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of **Glucocerebrosidase-IN-2**, modeled here as the well-characterized glucocerebrosidase (GCase) chaperone, NCGC607. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and frequently asked questions to address specific issues that may be encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NCGC607?

A1: NCGC607 is a non-inhibitory small molecule chaperone of glucocerebrosidase (GCase). Unlike some GCase inhibitors that bind to the active site, NCGC607 is thought to bind to an allosteric site on the enzyme. This binding helps to stabilize the conformation of mutant GCase, facilitating its proper folding and trafficking to the lysosome. This leads to increased levels of functional GCase in the lysosome, which can then more effectively clear its substrate, glucosylceramide.^{[1][2][3]}

Q2: What are the key intermediates in the synthesis of NCGC607?

A2: The synthesis of NCGC607 involves the preparation of two key fragments followed by their coupling. The key intermediates are:

- Intermediate A: 2-Chloro-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
- Intermediate B: 2-Hydroxy-N-(4-iodophenyl)acetamide

Q3: What are the critical reaction steps in the synthesis of NCGC607?

A3: The two most critical steps are the amide bond formations and the final Williamson ether synthesis. The amide couplings, often facilitated by reagents like HATU, require careful control of reaction conditions to ensure high yields and minimize side products. The Williamson ether synthesis, which couples the two main fragments, is sensitive to the base used and the reaction temperature to avoid potential elimination side reactions.

Q4: What analytical techniques are recommended for characterizing NCGC607 and its intermediates?

A4: A combination of techniques is essential for proper characterization.

- NMR (^1H and ^{13}C): To confirm the chemical structure of intermediates and the final product.
- Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
- HPLC: To assess the purity of the final compound.[\[1\]](#)
- FTIR: To identify key functional groups.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of NCGC607.

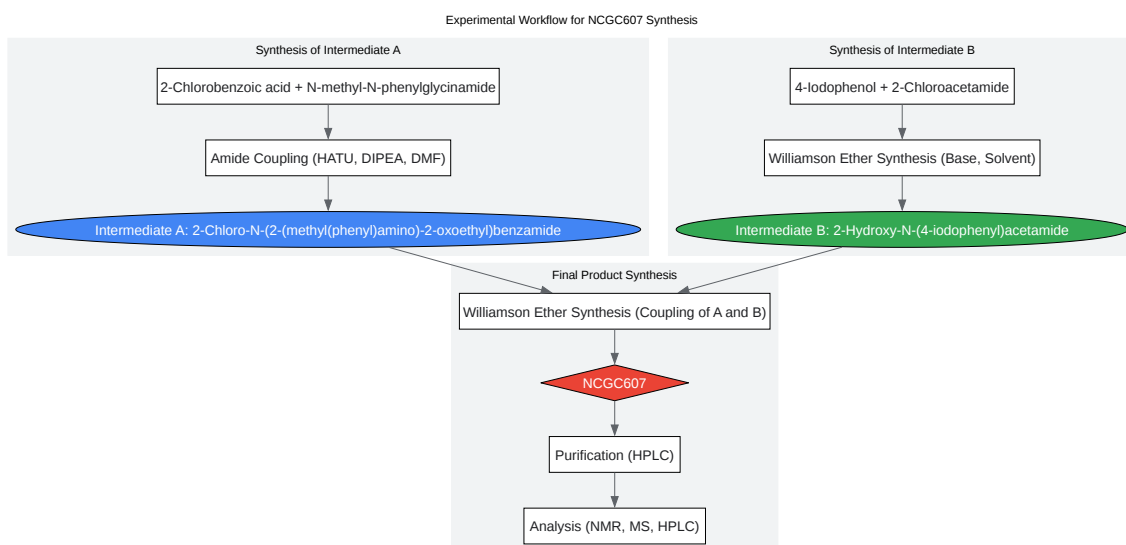
Table 1: Effect of NCGC607 on GCase Activity

Cell Line/Condition	NCGC607 Concentration	Fold Increase in GCase Activity	Reference
Gaucher Disease (GD1) iDA neurons	3 μ M	~2.0-fold	[1][4]
Gaucher Disease with Parkinsonism (GD1-PD) iDA neurons	3 μ M	~1.8-fold	[1][4]
Gaucher Disease (GD2) iDA neurons	3 μ M	~40-fold	[1][4]
Gaucher Disease Macrophages (GD)	4 μ M	~1.3-fold	[2][5]
GBA-PD Macrophages (N370S/WT)	4 μ M	~1.5-fold	[2][5]
Control Macrophages	4 μ M	~2.1-fold	[6]
GBA-PD iPSC-derived DA neurons (N370S)	Not specified	~1.1-fold	[2][5]

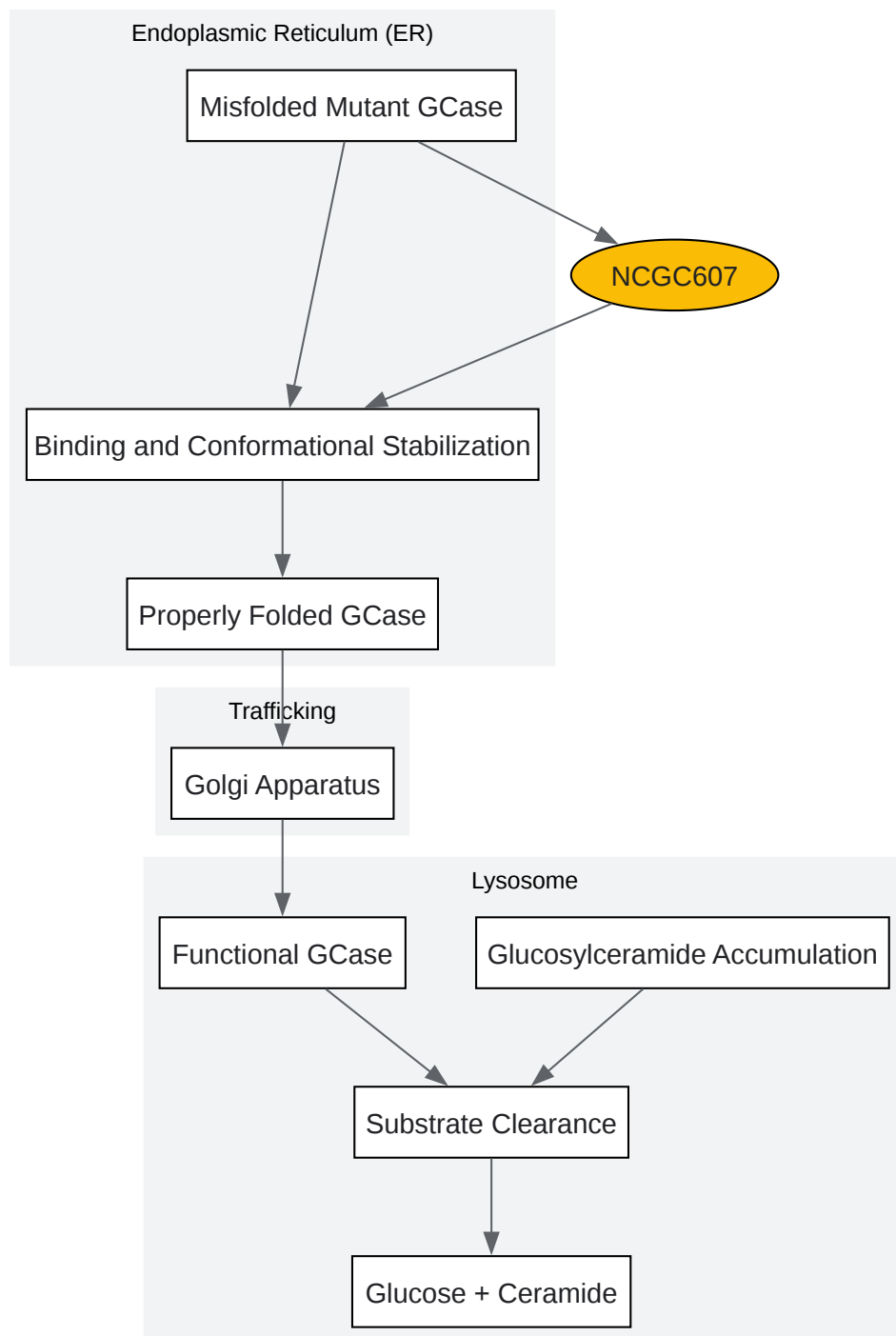
Table 2: Effect of NCGC607 on GCase Protein Levels and Substrate Concentration

Cell Line/Condition	NCGC607 Concentration	Effect	Reference
Gaucher Disease Macrophages (GD)	4 μ M	~1.5-fold increase in GCase protein	[2][5]
Gaucher Disease Macrophages (GD)	4 μ M	~4.0-fold reduction in HexSph concentration	[2]
GBA-PD iPSC-derived DA neurons (N370S)	Not specified	~1.7-fold increase in GCase protein	[2][5]

Experimental Workflow and Signaling Pathway Diagrams



Mechanism of Action of NCGC607

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